molecular formula C11H12O3 B3052170 3-(4-Acetylphenyl)propanoic acid CAS No. 39105-51-6

3-(4-Acetylphenyl)propanoic acid

Cat. No.: B3052170
CAS No.: 39105-51-6
M. Wt: 192.21 g/mol
InChI Key: LALDELVQASOQTB-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)propanoic acid is an organic compound with the molecular formula C11H12O3. It is also known as 4-acetylbenzenepropanoic acid. This compound features a benzene ring substituted with an acetyl group and a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Acetylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by the subsequent reaction with propanoic acid. The reaction conditions typically involve:

    Temperature: 0-5°C for the initial acylation step

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2)

    Reaction Time: 1-2 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution at room temperature

    Reduction: NaBH4 in methanol at 0°C

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at 0-5°C

Major Products

    Oxidation: 3-(4-Carboxyphenyl)propanoic acid

    Reduction: 3-(4-Hydroxyphenyl)propanoic acid

    Substitution: 3-(4-Nitrophenyl)propanoic acid, 3-(4-Sulfophenyl)propanoic acid, 3-(4-Halophenyl)propanoic acid

Scientific Research Applications

3-(4-Acetylphenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation and pain. The acetyl group can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.

Comparison with Similar Compounds

3-(4-Acetylphenyl)propanoic acid can be compared with other similar compounds, such as:

    3-(4-Formylphenyl)propanoic acid: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.

    3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group, which imparts different chemical and biological properties.

    3-(4-Nitrophenyl)propanoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

IUPAC Name

3-(4-acetylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALDELVQASOQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310302
Record name 3-(4-acetylphenyl) propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39105-51-6
Record name NSC225076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-acetylphenyl) propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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